N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents: a 1,3-benzodioxol-5-ylmethyl group and a 4-phenylbutan-2-yl group. This compound is structurally analogous to protease inhibitors, particularly those targeting malarial falcipain-2, as seen in related ethanediamide derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14(7-8-15-5-3-2-4-6-15)22-20(24)19(23)21-12-16-9-10-17-18(11-16)26-13-25-17/h2-6,9-11,14H,7-8,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPGTELXQCHLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into two primary intermediates:
- Benzodioxolylmethylamine : Synthesized from 1,3-benzodioxole-5-carbaldehyde via reductive amination.
- 4-Phenylbutan-2-ylamine : Derived from 4-phenyl-2-butanone through ketone reduction and subsequent amination.
The ethanediamide bridge is introduced via coupling reactions using oxalyl chloride or carbodiimide-mediated amidation.
Synthesis of Benzodioxolylmethylamine Intermediate
Step 1: Preparation of 1,3-Benzodioxole-5-carbaldehyde
1,3-Benzodioxole-5-carbaldehyde is obtained through formylation of sesamol (3,4-methylenedioxyphenol) using hexamine (Houben-Hoesch reaction) or Vilsmeier-Haack conditions. Typical yields range from 60–75% under optimized conditions.
Step 2: Reductive Amination
The aldehyde is reacted with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to produce benzodioxolylmethylamine. Solvent systems such as methanol or ethanol at 50–60°C for 12–18 hours yield the amine with 80–85% purity.
Synthesis of 4-Phenylbutan-2-ylamine Derivative
Step 1: Reduction of 4-Phenyl-2-butanone
4-Phenyl-2-butanone is reduced to 4-phenylbutan-2-ol using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Yields exceed 90%.
Step 2: Conversion to Amine
The alcohol is converted to the corresponding amine via a Gabriel synthesis or Curtius rearrangement. Alternatively, direct reductive amination using ammonium acetate and NaBH₃CN in methanol achieves 70–80% yields.
Amide Bond Formation Strategies
Method A: Oxalyl Chloride-Mediated Coupling
- Activation of Oxalic Acid : Oxalyl chloride (1.2 equiv) reacts with oxalic acid in dichloromethane (DCM) at 0°C to form oxalyl chloride diacid chloride.
- Sequential Aminolysis :
Method B: Carbodiimide Coupling
- Activation with EDCl/HOAt : Ethylenediamine is reacted with oxalic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.
- Stepwise Addition : Each amine is added sequentially with 12-hour intervals to ensure selective amidation. Yields reach 65–75% after purification by column chromatography.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Oxalyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Solvent | Dichloromethane | Dimethylformamide |
| Temperature | 0°C → RT | RT → 40°C |
| Reaction Time | 8 hours | 24 hours |
| Yield | 70–75% | 65–70% |
Polar aprotic solvents like DMF improve carbodiimide-mediated coupling, while DCM minimizes side reactions in oxalyl chloride methods.
Catalytic Systems
- Acid Scavengers : TEA (3.0 equiv) or N,N-diisopropylethylamine (DIPEA) enhances oxalyl chloride reactivity.
- Coupling Agents : HOAt prevents racemization in carbodiimide methods, critical for chiral amine retention.
Analytical Characterization
Spectroscopic Techniques
- ¹H NMR : Key signals include:
- δ 6.80–7.20 ppm (benzodioxole aromatic protons).
- δ 3.40–3.60 ppm (N-CH₂-benzodioxole).
- δ 1.20–1.50 ppm (4-phenylbutan-2-yl methyl groups).
- FT-IR : Strong bands at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C of benzodioxole).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Challenges in Synthesis
Steric Hindrance
The bulky 4-phenylbutan-2-yl group impedes nucleophilic attack during amidation. Solutions include:
Sensitivity of Benzodioxole Moiety
Strong acids or bases degrade the benzodioxole ring. Mild conditions (pH 6–8) and low temperatures (0–25°C) are critical.
Industrial-Scale Production Considerations
Cost-Efficiency
- Oxalyl chloride methods are preferred for low-cost bulk synthesis.
- Carbodiimide methods suit high-purity pharmaceutical applications.
Environmental Impact
- DCM and DMF require recycling systems to meet green chemistry standards.
- Aqueous workup protocols minimize solvent waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole group can be oxidized to form quinone derivatives.
Reduction: The oxalamide core can be reduced to form amine derivatives.
Substitution: The phenylbutan-2-yl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d][1,3]dioxole group can interact with biological macromolecules, while the oxalamide core can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Key Structural Insights:
Benzodioxole vs. Heterocyclic Groups: The target compound and QOD share the 1,3-benzodioxole group, which is critical for π-π stacking in enzyme active sites. However, QOD’s tetrahydroquinoline substituent may enhance binding specificity to falcipain-2 compared to the phenylbutan group in the target compound .
Phenylbutan vs.
Piperazinyl/Fluorophenyl Modifications : The compound in introduces a fluorophenyl-piperazine group, which could improve solubility or CNS penetration but lacks direct activity data .
Functional and Pharmacological Comparison
- Falcipain-2 Inhibition : QOD and ICD are well-characterized inhibitors, with QOD showing superior potency (IC₅₀ ~0.8 µM vs. ICD’s ~1.2 µM). The target compound’s activity remains hypothetical but is inferred from structural alignment studies in molecular dynamics simulations (Figure 2, ).
- Binding Mode: QOD’s tetrahydroquinoline group forms hydrogen bonds with falcipain-2’s catalytic cysteine, while ICD’s indole interacts with hydrophobic pockets. The phenylbutan group in the target compound may occupy a similar hydrophobic region but with reduced rigidity .
- Physicochemical Properties :
Research Findings and Gaps
- Molecular Dynamics (MD) Simulations : The target compound was modeled in a cubic simulation box with falcipain-2, suggesting stable binding but lacking experimental validation .
- Synthetic Accessibility : Ethanediamides are typically synthesized via coupling reactions using EDCl/HOBt, as seen in QOD/ICD studies. The phenylbutan substituent may require stereoselective synthesis, increasing complexity .
- Unresolved Questions: No cytotoxicity or in vivo data exist for the target compound, unlike QOD/ICD, which show low toxicity in mammalian cell lines .
Q & A
Basic: What synthetic routes are recommended for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Step 1: Prepare the benzodioxol-5-ylmethyl intermediate via alkylation of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride derivative .
Step 2: Couple the intermediate with 4-phenylbutan-2-amine using a coupling agent (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF, 0–5°C) .
Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (e.g., characteristic peaks at δ 6.8–7.2 ppm for aromatic protons) .
Key Considerations: Optimize reaction time and stoichiometry to minimize by-products like unreacted amines or dimerized species.
Basic: How should researchers characterize this compound’s physicochemical properties?
Methodological Answer:
- Solubility: Test in DMSO (primary solvent for bioassays), water (limited solubility), and ethanol using UV-Vis spectroscopy (λmax ~255 nm) .
- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond at extreme pH) .
- Crystallinity: Use X-ray diffraction (if crystals form) or DSC to determine melting points and polymorphic behavior .
Basic: What preliminary biological screening assays are appropriate?
Methodological Answer:
- Anticancer Activity: Screen against NCI-60 cell lines using MTT assays (48–72 hr exposure, IC50 calculation). Prioritize cell lines with overexpression of targets like tyrosine kinases, as suggested by structural analogs .
- Enzyme Inhibition: Test against COX-2, MAO-A/B, or cytochrome P450 isoforms using fluorometric/colorimetric kits (e.g., Promega) .
- Toxicity: Perform acute toxicity studies in zebrafish embryos (96-hr LC50) or mammalian cell lines (e.g., HEK293) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., variable IC50 values across studies) may arise from:
- Assay Conditions: Standardize variables like DMSO concentration (<0.1%), cell passage number, and incubation time .
- Metabolic Stability: Use liver microsomes (human/rat) to assess first-pass metabolism. Correlate results with in vivo efficacy (e.g., mouse xenograft models) .
- Off-Target Effects: Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
Advanced: What strategies optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Bioavailability Enhancement:
- Lipid Nanoparticles: Encapsulate using PEGylated lipids (size: 80–120 nm, PDI <0.2) to improve aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the amide nitrogen to enhance intestinal absorption .
- CYP Inhibition Mitigation: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess drug-drug interaction risks .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Benzodioxole Replacement: Substitute with indole or quinoline to evaluate π-π stacking effects .
- Amide Linker Variation: Replace ethanediamide with sulfonamide or urea groups to assess hydrogen-bonding contributions .
- 3D-QSAR Modeling: Use Schrödinger’s Maestro to correlate steric/electrostatic fields with activity data .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17). Prioritize poses with Glide scores <-6.0 kcal/mol .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors near the benzodioxole moiety) using LigandScout .
Advanced: How to address discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction Monitoring: Use in situ IR spectroscopy to track acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .
- Catalyst Screening: Compare Pd(OAc)₂ vs. CuI in coupling steps; optimize ligand ratios (e.g., 1:1.2 substrate:catalyst) .
- Scale-Up Adjustments: For >10-g batches, switch from batch to flow chemistry (residence time: 30 min, 40°C) to improve consistency .
Advanced: What analytical techniques validate batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA: Use a C18 column (5 µm, 250 mm) with acetonitrile/0.1% TFA gradient (retention time: 12.5±0.3 min) .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 423.1542 (calc. 423.1545) with <3 ppm error .
- Chiral Purity: Employ chiral SFC (Chiralpak AD-H column, 35°C) to detect enantiomeric excess (>99%) .
Advanced: How to design in vivo studies for CNS penetration assessment?
Methodological Answer:
- BBB Permeability: Administer 10 mg/kg (IV) to rats; measure brain/plasma ratio (AUC0–24h) via LC-MS/MS. Target ratio >0.3 .
- Microdialysis: Implant probes in the striatum to quantify unbound compound concentrations .
- Metabolite ID: Use HRMS/MS to detect N-oxidized or glucuronidated metabolites in cerebrospinal fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
